2-Amino-4,6-dichlorophenol

Description

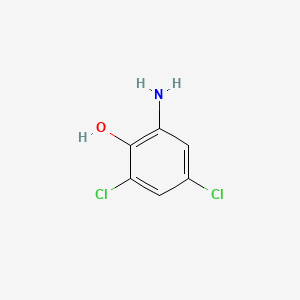

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4,6-dichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WASQBNCGNUTVNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Record name | 2-AMINO-4,6-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19767 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870583 | |

| Record name | 2-Amino-4,6-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Long needles (from carbon disulfide). Sublimes (at 0.06 mmHg) at 158-176 °F. (NTP, 1992) | |

| Record name | 2-AMINO-4,6-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19767 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

527-62-8 | |

| Record name | 2-AMINO-4,6-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19767 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-4,6-dichlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=527-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4,6-dichlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4,6-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4,6-dichlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4,6-DICHLOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES86DYT9KH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

203 to 205 °F (decomposes) (NTP, 1992) | |

| Record name | 2-AMINO-4,6-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19767 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

2-Amino-4,6-dichlorophenol physical and chemical properties

An In-depth Technical Guide to 2-Amino-4,6-dichlorophenol: Physical and Chemical Properties

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document summarizes key data, outlines experimental protocols, and illustrates relevant chemical processes.

General and Chemical Identifiers

This compound, a substituted aromatic compound, is a significant intermediate in the synthesis of various chemicals, including dyes and pharmaceuticals.[1][2] Its structure features an amino group and a hydroxyl group on a benzene ring, with two chlorine atoms as additional substituents.

| Identifier | Value |

| IUPAC Name | This compound[3] |

| CAS Number | 527-62-8[3][4][5] |

| Molecular Formula | C₆H₅Cl₂NO[1][3][4][5][6] |

| Molecular Weight | 178.01 g/mol [3][4] or 178.02 g/mol [1][5][6] |

| Synonyms | 2,4-Dichloro-6-aminophenol, 4,6-Dichloro-o-aminophenol, 4,6-Dichloro-2-aminophenol[3][5][7] |

| EC Number | 208-421-3[3][8] |

| UN Number | 2811[3][8] |

Physical Properties

The physical characteristics of this compound have been documented across various sources, revealing it to be a solid substance under standard conditions. It is described as appearing as off-white to ash, light brown, or yellow to brown crystals or powder.[4][6] When pure, it is snow-white.[5]

| Property | Value |

| Appearance | Long needles (from carbon disulfide)[3][6][9]; Off-white or light brown crystals[4][6] |

| Melting Point | 94-95 °C; 95-96 °C[5]; 97 °C[6][9]; 203 to 205 °F (decomposes)[3][10] |

| Boiling Point | ~286.5 °C at 760 mmHg (Predicted)[1][6][9] |

| Density | ~1.6 g/cm³ (Predicted); 1.2549 (Rough Estimate)[6][9] |

| Solubility | Soluble in water and organic solvents.[4] Freely soluble in benzene, less so in carbon disulfide, and much less in petroleum ether.[5] |

| Sublimation | Sublimes at 158-176 °F (70-80 °C) at 0.06 mmHg.[3][5][6][9] |

| Refractive Index | 1.5680 (Estimated)[1][6][9]; 1.661 |

Chemical Properties and Reactivity

This compound's reactivity is defined by its functional groups: the amino, hydroxyl, and chloro substituents on the aromatic ring.[4] It may be sensitive to prolonged exposure to air and/or light.[3][6][8][9][10] The compound is known to react with strong oxidizers, mineral acids, or bases.[3][6][9][10] Its versatility makes it a valuable intermediate for producing azo dyes and pharmaceuticals like Oxyclozanide.[1][4][5]

| Property | Value/Description |

| pKa | 7.85 ± 0.23 (Predicted)[9] |

| Reactivity Profile | Reacts with strong oxidizers and mineral acids or bases.[3][6][9][10] |

| Stability | May be sensitive to prolonged exposure to air or light.[3][6][8][9] The pure free base is very stable, but stability can be compromised by impurities.[5] |

| Flash Point | Data not available; considered probably combustible.[3][6][9][10] |

Spectral Data

Spectroscopic data is crucial for the structural confirmation of this compound.

| Technique | Data |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 177; 2nd Highest: 179; 3rd Highest: 113.[3] MS Calculated: 177; MS Measured: 178 (M+H).[6][9] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available.[3] Key vibrational modes would include O-H and N-H stretching, aromatic C-H stretching, and C-Cl stretching.[4] |

| ¹H NMR | The product synthesized via the reduction of 2,4-dichloro-6-nitrophenol was confirmed by ¹H NMR (CDCl₃): δ 3.92 (s, 2H), 5.36 (s, 1H), 6.59 (d, J = 2.1Hz, 1H), 6.71 (d, J = 2.1Hz, 1H).[6][9] |

Experimental Protocols

Synthesis of this compound

The most common synthesis route involves the reduction of 2,4-dichloro-6-nitrophenol.[4][5][6]

Protocol: Reduction using Sodium Bisulfite [6][9]

-

Suspend 2,4-dichloro-6-nitrophenol (60.0 g, 288 mmol) in a mixture of ethanol (250 mL) and water (250 mL).

-

Add sodium bisulfite (251 g, 1.44 mol) to the suspension in batches.

-

Stir the reaction mixture at 65 °C for 4 hours.

-

After the reaction is complete, concentrate the mixture under vacuum.

-

Dilute the concentrated residue with saturated aqueous sodium bicarbonate (500 mL).

-

Extract the product with ethyl acetate (4 x 200 mL).

-

Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate it in a vacuum to yield the crude product.

Caption: Synthesis of this compound via reduction.

Purification

The crude product from the synthesis can be purified using column chromatography followed by washing and crystallization.[6][9]

Protocol: Purification by Column Chromatography and Crystallization [6][9]

-

Purify the crude residue from the synthesis using silica gel column chromatography.

-

Elute the column with a gradient mixture of 0-50% ethyl acetate in hexane.

-

Collect the target fractions and concentrate them under vacuum to yield a solid product.

-

Wash the resulting solid with hexane to obtain the final purified this compound.

-

Further purification can be achieved by crystallization from carbon disulfide or benzene.[5][9]

Caption: Workflow for the purification of this compound.

Role as a Chemical Intermediate

The structural features of this compound make it a key building block in organic synthesis.[4] Its reactivity allows for various chemical modifications, making it an essential intermediate in the manufacturing of more complex molecules.[1]

Caption: Role as an intermediate in chemical manufacturing.[1][6][9]

Safety and Handling

This compound is classified as toxic if swallowed and is a local irritant, potentially causing irritation to the skin, eyes, and mucous membranes.[3][10] It should be stored in a dry, dark place at room temperature.[9] For spills, it is recommended to isolate the area and use appropriate personal protective equipment.[3][10] Fires involving this material can be managed with dry chemical, carbon dioxide, or Halon extinguishers.

References

- 1. cionpharma.com [cionpharma.com]

- 2. This compound | 527-62-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. This compound | C6H5Cl2NO | CID 10699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 527-62-8 | Benchchem [benchchem.com]

- 5. This compound [drugfuture.com]

- 6. This compound | 527-62-8 [chemicalbook.com]

- 7. prayoglife.com [prayoglife.com]

- 8. echemi.com [echemi.com]

- 9. This compound CAS#: 527-62-8 [m.chemicalbook.com]

- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to 2-Amino-4,6-dichlorophenol (CAS 527-62-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-4,6-dichlorophenol (CAS 527-62-8), a key chemical intermediate in the synthesis of pharmaceuticals, dyes, and pesticides. This document details its physicochemical properties, experimental protocols for its synthesis and purification, and its role in significant chemical manufacturing processes.

Physicochemical and Spectroscopic Characterization

This compound is an aromatic amine and a chlorinated phenol derivative. Its physical state is typically an off-white, light brown, or yellow crystalline solid or powder.[1][2][3][4] The stability of the pure, snow-white base can be compromised by impurities, and commercial products may appear as dark brown.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [6][7] |

| Synonyms | 4,6-Dichloro-2-aminophenol, 2,4-Dichloro-6-aminophenol | [1][5] |

| CAS Number | 527-62-8 | [8] |

| Molecular Formula | C₆H₅Cl₂NO | [1][8] |

| Molecular Weight | 178.02 g/mol | [1][2][8] |

| Appearance | Off-white to ash powder; Yellow to brown solid; Long needles | [1][2][8] |

| Melting Point | 94-95 °C[1]; 95.5 °C[2]; 95-96 °C[5]; 97 °C[8]; 203-205 °F (decomposes)[6][9] | [1][2][5][6][8][9] |

| Boiling Point | ~286.5 °C at 760 mmHg (Predicted) | [1][2][8] |

| Density | ~1.6 g/cm³ (Predicted) | [1][2] |

| Solubility | Soluble in water and organic solvents. Freely soluble in benzene, less so in carbon disulfide, and much less in petroleum ether. | [1][5] |

| Flash Point | 127.1 ± 27.3 °C | [2] |

| Reactivity | May react with strong oxidizers and mineral acids or bases. May be sensitive to prolonged exposure to air or light. | [2][8][9] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Data Points | Source(s) |

| Mass Spectrometry | GC-MS (m/z): Top Peak: 177; 2nd Highest: 179; 3rd Highest: 113. | [6] |

| ¹H NMR (CDCl₃) | δ 3.92 (s, 2H, -NH₂), 5.36 (s, 1H, -OH), 6.59 (d, J=2.1Hz, 1H, Ar-H), 6.71 (d, J=2.1Hz, 1H, Ar-H). | [8] |

| Infrared (IR) | Vapor phase IR spectra are available. Key vibrational modes include O-H and N-H stretching, aromatic C-H stretching, and C-Cl stretching. | [3][6] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for obtaining high-purity material for research and development. The most common synthetic route involves the reduction of 2,4-dichloro-6-nitrophenol.

This protocol details the synthesis of this compound from 2,4-dichloro-6-nitrophenol using sodium bisulfite as the reducing agent.[4][8]

Materials:

-

2,4-dichloro-6-nitrophenol (60.0 g, 288 mmol)

-

Ethanol (250 mL)

-

Water (250 mL)

-

Sodium bisulfite (251 g, 1.44 mol)

-

Saturated aqueous sodium bicarbonate

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Hexane

Procedure:

-

Create a suspension of 2,4-dichloro-6-nitrophenol in a mixture of ethanol and water.

-

Add sodium bisulfite to the suspension in batches.

-

Stir the reaction mixture at 65 °C for 4 hours.

-

Monitor the reaction for completion.

-

Once complete, concentrate the mixture under vacuum.

-

Dilute the residue with saturated aqueous sodium bicarbonate (500 mL).

-

Extract the product with ethyl acetate (4 x 200 mL).

-

Wash the combined organic layers with brine.

-

Dry the organic layer with anhydrous magnesium sulfate.

-

Filter the solution and concentrate it in vacuum to yield a solid residue.

-

Purify the residue by washing with hexane to obtain the final product.

This protocol describes the synthesis using catalytic hydrogenation, a method known for its clean conversion and high yield.[10]

Materials:

-

2,4-dichloro-6-nitrophenol (10 g, 0.048 moles)

-

5% Palladium on carbon (0.2 g)

-

Glacial acetic acid (250 mL)

-

Hydrogen gas

Procedure:

-

Slurry the 2,4-dichloro-6-nitrophenol and 5% palladium on carbon catalyst in glacial acetic acid within a hydrogenation bottle.

-

Seal the bottle and establish a hydrogen atmosphere at 40 psi.

-

Shake the reaction mixture at room temperature, replenishing hydrogen as it is consumed.

-

Continue the reaction for approximately 4.5 hours, or until hydrogen uptake ceases.

-

Filter the mixture through a sintered glass funnel to remove the catalyst.

-

Remove the solvent (glacial acetic acid) from the filtrate under reduced pressure to yield the product.

High-purity this compound can be obtained through crystallization or sublimation.[5][8]

Method 2.3.1: Crystallization

-

Dissolve the crude product in hot carbon disulfide (CS₂) or benzene.

-

Allow the solution to cool slowly to form crystals.

-

Collect the crystals by filtration. The compound typically forms long needles from carbon disulfide.[5][8]

Method 2.3.2: Sublimation

-

Place the crude product in a sublimation apparatus.

-

Heat the apparatus to a bath temperature of 70-80 °C under a vacuum of 0.06 torr.[5]

-

Collect the sublimed, purified crystals from the cold finger.

Key Applications and Logical Workflows

This compound is a versatile intermediate. Its primary application is in the synthesis of the anthelmintic veterinary drug Oxyclozanide.[1] It is also used to produce azo dyes and certain pesticides.[4][5]

The following diagrams, generated using the DOT language, illustrate the logical workflows involving this compound.

References

- 1. cionpharma.com [cionpharma.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 527-62-8 | Benchchem [benchchem.com]

- 4. This compound | 527-62-8 [chemicalbook.com]

- 5. This compound [drugfuture.com]

- 6. This compound | C6H5Cl2NO | CID 10699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 527-62-8 [sigmaaldrich.com]

- 8. This compound CAS#: 527-62-8 [m.chemicalbook.com]

- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Structure Elucidation of 2-Amino-4,6-dichlorophenol

This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 2-Amino-4,6-dichlorophenol (CAS No. 527-62-8), a key intermediate in the synthesis of pharmaceuticals and azo-dyes.[1][2] For researchers, process chemists, and quality control analysts, unambiguous confirmation of this compound's substitution pattern is critical for ensuring reaction specificity, product purity, and regulatory compliance. This document moves beyond a simple recitation of methods to detail the strategic integration of modern analytical techniques, explaining the causality behind each experimental choice and the logic of data interpretation.

Introduction: The Imperative for Unambiguous Characterization

This compound is a substituted aromatic amine and phenol. Its utility as a chemical building block is significant, particularly in the production of pesticides and the anthelmintic drug Oxyclozanide.[1] The specific arrangement of the amino, hydroxyl, and two chloro substituents on the benzene ring dictates its reactivity and the ultimate properties of the final products. The potential for isomeric impurities, such as 4-Amino-2,6-dichlorophenol, necessitates a robust and orthogonal analytical strategy to confirm the precise 2,4,6-substitution pattern. This guide presents a self-validating workflow designed for this purpose.

Chapter 1: Foundational Analysis & Physicochemical Properties

Before delving into complex spectroscopic analysis, a foundational characterization provides the initial data points.

Molecular Formula & Weight: The compound has a molecular formula of C₆H₅Cl₂NO, yielding a monoisotopic mass of approximately 176.97 g/mol and a molecular weight of 178.02 g/mol .[2][3]

Physical Properties: It typically appears as off-white or light brown crystals or long needles.[2][4] The reported melting point is a sharp 95-96°C, a key indicator of purity.[2] The compound is soluble in organic solvents like benzene and carbon disulfide but less so in petroleum ether.[2]

Chapter 2: Mass Spectrometry (MS) – The First Spectroscopic Gate

Mass spectrometry is the initial and most direct method for confirming the molecular weight and elemental composition.

Expert Rationale: For a molecule of this nature, Electron Ionization (EI) is a robust choice as it provides not only the molecular ion but also rich fragmentation data that offers structural clues. The most telling feature is the isotopic pattern conferred by the two chlorine atoms. Natural chlorine exists as two primary isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, a molecule with two chlorine atoms will exhibit a characteristic M, M+2, and M+4 isotopic cluster with a relative intensity ratio of approximately 9:6:1.

Expected Data: The GC-MS data for this compound shows a molecular ion (M⁺) peak cluster at m/z 177 and 179.[3] This corresponds to the molecules containing (²x³⁵Cl) and (¹x³⁵Cl, ¹x³⁷Cl) respectively. A smaller M+4 peak at m/z 181, corresponding to (²x³⁷Cl), should also be visible.

Data Summary Table: Key Mass Spectrometry Ions

| m/z (relative intensity) | Proposed Fragment | Significance |

| 177/179/181 (9:6:1) | [C₆H₅Cl₂NO]⁺ | Molecular Ion (M⁺). Confirms molecular weight and the presence of two chlorine atoms. |

| 142/144 | [M - Cl]⁺ | Loss of a chlorine atom. |

| 113 | [M - Cl - CO - H]⁺ | Subsequent loss of carbon monoxide and hydrogen. |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

-

GC Separation:

-

Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Detection (EI):

-

Ion Source Temperature: 230°C.

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Visualization: Logical Workflow for Structure Elucidation

Caption: A multi-technique workflow for unambiguous structure elucidation.

Chapter 3: Infrared (IR) Spectroscopy – Identifying the Pieces

IR spectroscopy excels at identifying the key functional groups present in the molecule, providing a qualitative fingerprint.

Expert Rationale: The key is to look for the characteristic stretching frequencies of the O-H (hydroxyl), N-H (amino), and C-Cl (chloro) bonds, as well as the patterns indicative of a substituted benzene ring. The presence of both O-H and N-H stretches in the high-frequency region is a critical confirmation.

Expected Data: A vapor phase IR spectrum is available which helps in identifying the functional groups.[5]

-

O-H Stretch: A broad absorption band is expected in the region of 3300-3500 cm⁻¹.

-

N-H Stretch: Two sharp peaks (for the symmetric and asymmetric stretches of the -NH₂ group) are expected around 3350-3450 cm⁻¹. These may overlap with the broad O-H band.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aromatic C=C Bending: Characteristic peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: Typically found in the 1250-1350 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1200-1260 cm⁻¹ region.

-

C-Cl Stretch: Strong absorptions in the 1000-1100 cm⁻¹ region are indicative of aryl chlorides.

Data Summary Table: Key IR Absorptions

| Frequency Range (cm⁻¹) | Functional Group | Vibration Type |

| 3300 - 3500 | -OH, -NH₂ | Stretching |

| 3000 - 3100 | Aromatic C-H | Stretching |

| 1450 - 1600 | Aromatic C=C | Ring Bending |

| 1200 - 1350 | C-O, C-N | Stretching |

| 1000 - 1100 | Aryl C-Cl | Stretching |

Chapter 4: Nuclear Magnetic Resonance (NMR) – Assembling the Structure

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Expert Rationale: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point. However, to clearly observe the exchangeable protons of the -OH and -NH₂ groups, a solvent like DMSO-d₆ is superior as it slows down the proton exchange with water and allows for their observation as distinct signals. The key to confirming the 2,4,6-substitution pattern lies in the ¹H NMR spectrum, which should show two aromatic protons that are meta-coupled to each other.

¹H NMR Spectroscopy

Expected Data: The aromatic region should display two distinct signals, each integrating to one proton. Due to their meta relationship (separated by a carbon atom), they will appear as doublets with a small coupling constant (J ≈ 2-3 Hz). The amino (-NH₂) and hydroxyl (-OH) protons will appear as broader singlets, and their chemical shifts can be concentration-dependent.

Data Summary Table: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.71 | Doublet (d) | 1H | H-3 or H-5 | Aromatic proton adjacent to the amino group. |

| ~6.59 | Doublet (d) | 1H | H-5 or H-3 | Aromatic proton adjacent to a chlorine atom. |

| ~5.36 | Broad Singlet (s) | 1H | -OH | Exchangeable hydroxyl proton. |

| ~3.92 | Broad Singlet (s) | 2H | -NH₂ | Exchangeable amino protons. |

Note: The assignments of H-3 and H-5 are interchangeable without further 2D NMR data. Data is based on a reported spectrum.[4]

¹³C NMR Spectroscopy

Expected Data: Due to the lack of symmetry, six distinct signals are expected for the six aromatic carbons. The chemical shifts are heavily influenced by the attached substituents. Carbons bonded to the electronegative Cl, O, and N atoms will be significantly shifted.

Data Summary Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |

| C-1 (-OH) | 140-145 | Attached to highly electronegative oxygen. |

| C-2 (-NH₂) | 135-140 | Attached to nitrogen. |

| C-3 | 115-120 | Aromatic CH. |

| C-4 (-Cl) | 120-125 | Attached to chlorine. |

| C-5 | 118-123 | Aromatic CH. |

| C-6 (-Cl) | 115-120 | Attached to chlorine. |

2D NMR for Unambiguous Confirmation

While ¹H and ¹³C NMR provide strong evidence, 2D NMR experiments form a self-validating system to lock in the assignments.

-

COSY (Correlation Spectroscopy): Will show a cross-peak between the two aromatic protons (H-3 and H-5), confirming their coupling and spatial proximity.

-

HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to the carbon it is attached to. This will definitively link the proton signal at ~6.71 ppm to its carbon and the ~6.59 ppm signal to its carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for confirming the substitution pattern. It shows correlations between protons and carbons that are 2 or 3 bonds away. For example, the H-3 proton should show a correlation to C-1, C-2, C-4, and C-5, definitively placing it between the -NH₂ and -Cl groups.

Visualization: HMBC Connectivity for Confirmation

Caption: Key 2- and 3-bond HMBC correlations confirming the substitution pattern.

Chapter 5: Integrated Strategy and Final Conclusion

The structure of this compound is definitively confirmed by the convergence of all analytical data:

-

Mass Spectrometry confirms the molecular formula C₆H₅Cl₂NO via the molecular ion and the characteristic 9:6:1 isotopic cluster for two chlorine atoms.[3]

-

IR Spectroscopy validates the presence of the required functional groups: -OH, -NH₂, aryl C-H, and aryl C-Cl.[5]

-

¹H NMR Spectroscopy establishes the substitution pattern by showing two meta-coupled aromatic protons.[4]

-

¹³C and 2D NMR Spectroscopy provide the final, unambiguous assignment of every atom in the molecule, with HMBC correlations locking in the relative positions of all substituents.

This integrated, multi-technique approach provides a robust and self-validating system, ensuring the highest level of confidence in the structural identity of this compound for all research, development, and manufacturing applications.

References

-

This compound. (n.d.). DrugFuture. Retrieved December 12, 2025, from [Link]

-

This compound. (n.d.). PubChem. Retrieved December 12, 2025, from [Link]

-

This compound - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved December 12, 2025, from [Link]

Sources

Molecular weight and formula of 2-Amino-4,6-dichlorophenol

This technical guide provides a comprehensive overview of 2-Amino-4,6-dichlorophenol, a significant chemical intermediate in the pharmaceutical and chemical industries. The document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis, offering detailed information on its chemical properties, synthesis protocols, and key applications.

Chemical and Physical Properties

This compound is a halogenated aromatic amine and phenol derivative. Its chemical structure and properties make it a versatile precursor in various synthetic pathways.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₅Cl₂NO | [1][2][3][4][5][6] |

| Molecular Weight | 178.02 g/mol | [1][3][6][7] |

| CAS Number | 527-62-8 | [1][2][3][8] |

| Appearance | Off-white to light brown or ash-colored solid; often appears as long needles. | [1][6][8] |

| Melting Point | 95-96 °C (203-205 °F), may decompose. | [3][8] |

| Solubility | Soluble in water and organic solvents such as benzene and carbon disulfide. Less soluble in petroleum ether. | [1][3] |

| Stability | May be sensitive to prolonged exposure to air and/or light.[2][6][7][8] The pure compound is very stable, but impurities can reduce its stability.[3] |

Synthesis of this compound

The primary route for the synthesis of this compound is the reduction of 2,4-dichloro-6-nitrophenol.[3][9] This transformation can be achieved through various reduction methods, including catalytic hydrogenation and chemical reduction.

This method involves the reduction of 2,4-dichloro-6-nitrophenol using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.

Methodology:

-

A mixture of 10 g (0.048 moles) of 2,4-dichloro-6-nitrophenol and 0.2 g of 5% palladium on carbon is slurried in 250 ml of glacial acetic acid in a hydrogenation bottle.[10]

-

The bottle is stoppered and placed under an atmosphere of 40 psi hydrogen.[10]

-

The mixture is shaken at room temperature, and the hydrogen is replenished as it is consumed during the reaction.[10]

-

After approximately 4.5 hours, the hydrogen uptake is complete.[10]

-

The reaction mixture is then filtered through a sintered glass funnel to remove the catalyst.[10]

-

The filtrate is concentrated under reduced pressure to remove the solvent, yielding a quantitative amount of the product.[10]

This protocol utilizes sodium bisulfite as the reducing agent to convert the nitro group to an amino group.

Methodology:

-

To a suspension of 2,4-dichloro-6-nitrophenol (60.0 g, 288 mmol) in a mixture of ethanol (250 mL) and water (250 mL), add sodium bisulfite (251 g, 1.44 mol) in batches.[6][11]

-

The reaction mixture is stirred at 65 °C for 4 hours.[6][11]

-

Upon completion of the reaction, the mixture is concentrated under vacuum.[6][11]

-

The residue is diluted with saturated aqueous sodium bicarbonate (500 mL) and extracted with ethyl acetate (4 x 200 mL).[6][11]

-

The combined organic layers are washed with brine and dried with anhydrous magnesium sulfate.[6][11]

-

The solvent is removed under vacuum, and the resulting residue is purified by silica gel column chromatography using a gradient of 0-50% ethyl acetate in hexane as the eluent.[6]

-

The fractions containing the desired product are collected and concentrated to yield this compound as a colorless powder (30.6 g, 60% yield).[6][11]

Product Confirmation:

-

¹H NMR (CDCl₃): δ 3.92 (s, 2H), 5.36 (s, 1H), 6.59 (d, J = 2.1Hz, 1H), 6.71 (d, J = 2.1Hz, 1H).[6][11]

References

- 1. cionpharma.com [cionpharma.com]

- 2. echemi.com [echemi.com]

- 3. This compound [drugfuture.com]

- 4. merckindex.rsc.org [merckindex.rsc.org]

- 5. This compound | 527-62-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. This compound | 527-62-8 [chemicalbook.com]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. This compound | C6H5Cl2NO | CID 10699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 527-62-8 | Benchchem [benchchem.com]

- 10. prepchem.com [prepchem.com]

- 11. This compound CAS#: 527-62-8 [m.chemicalbook.com]

Solubility of 2-Amino-4,6-dichlorophenol in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-4,6-dichlorophenol is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅Cl₂NO | [1][2] |

| Molecular Weight | 178.02 g/mol | [1][2] |

| Appearance | Off-white to ash or light brown crystals/powder | [1][3] |

| Melting Point | 94-95 °C | [1] |

| Boiling Point (Predicted) | ~286.5 °C at 760 mmHg | [1] |

| Density (Predicted) | ~1.6 g/cm³ | [1] |

Solubility Data

Currently, there is a lack of specific quantitative data in the literature regarding the solubility of this compound in water and various organic solvents. However, several sources provide qualitative descriptions of its solubility.

| Solvent | Qualitative Solubility | Reference(s) |

| Water | Soluble | [1][2] |

| Organic Solvents | Soluble | [1][4] |

| Benzene | Freely soluble | [2] |

| Carbon Disulfide | Somewhat less soluble than in benzene | [2] |

| Petroleum Ether | Much less soluble than in benzene and carbon disulfide | [2] |

| Alcohol | Soluble | [2] |

It is important to note that the hydrochloride salt of this compound is soluble in water and alcohol.[2] The free base form can be precipitated from an aqueous solution by the addition of concentrated hydrochloric acid.[2]

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, standardized methods can be employed. The most widely recognized and reliable method is the shake-flask method, as described in OECD Guideline 105.

Shake-Flask Method (Adapted from OECD Guideline 105)

This method is based on achieving a saturated solution of the substance in a specific solvent and then measuring the concentration of the dissolved substance.

Materials:

-

This compound (pure substance)

-

Solvent of interest (e.g., water, ethanol, methanol, acetone, DMSO)

-

Flasks with airtight stoppers

-

Constant temperature shaker or agitator

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or a validated spectrophotometric method)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a flask containing the chosen solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the flask and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached. A preliminary test can determine the necessary equilibration time (typically 24 to 48 hours).

-

Phase Separation: After equilibration, allow the mixture to stand at the constant temperature to let the undissolved solid settle. Subsequently, separate the saturated solution from the excess solid by centrifugation or filtration. It is crucial to perform this step at the same temperature as the equilibration to avoid any change in solubility.

-

Quantification: Accurately dilute an aliquot of the clear, saturated solution with the solvent. Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method.

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in g/L, mg/mL, or mol/L, taking into account the dilution factor.

A visual representation of the general workflow for determining solubility is provided below.

Logical Framework for Solubility Assessment

The decision-making process for assessing the solubility of a compound like this compound can be visualized as a logical flow. This involves preliminary qualitative tests followed by more rigorous quantitative analysis if required.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4,6-dichlorophenol

This technical guide provides a comprehensive overview of the melting and boiling points of 2-Amino-4,6-dichlorophenol, targeted at researchers, scientists, and professionals in drug development. This document collates available data, outlines experimental protocols, and presents key information in a structured and accessible format.

Physicochemical Properties

This compound is an organic compound that appears as off-white or light brown crystals or long needles when crystallized from carbon disulfide.[1][2] It is an important intermediate in the synthesis of azo-dyes and certain pesticides.[1][2] The stability of the pure compound is generally good, though it may be sensitive to prolonged exposure to air or light, and impurities can impair its stability.[2][3][4]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound. It is important to note that there is some variation in the reported values for the melting point across different sources. The boiling point is generally a predicted value.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅Cl₂NO | [3][4][5] |

| Molecular Weight | 178.01 g/mol | [3] |

| Melting Point | 94-97 °C (Range from various sources) 203-205 °F (decomposes) (approximately 95-96 °C) | [2][5][6][7],[3] |

| Boiling Point | ~286.5 °C at 760 mmHg (Predicted) | [4][5][6] |

| Density | ~1.6 g/cm³ (Predicted) | [6] |

| Appearance | Long needles (from carbon disulfide), off-white or light brown crystals.[1][3] | [1][3] |

| Solubility | Freely soluble in benzene, less soluble in carbon disulfide, and much less so in petroleum ether.[2] | [2] |

| Sublimation | Sublimes at 70-80°C (bath temperature) at 0.06 torr.[2] | [2] |

Experimental Protocols

While specific experimental determinations for the melting and boiling points of this compound are not extensively detailed in the provided search results, standard laboratory procedures would be employed. A general protocol for its synthesis, which is a precursor to determining its properties, is available.

Synthesis of this compound from 2,4-dichloro-6-nitrophenol

A common method for preparing this compound is through the reduction of 2,4-dichloro-6-nitrophenol.[2]

Method 1: Reduction with Sodium Bisulfite [1][5]

-

Reaction Setup: Suspend 2,4-dichloro-6-nitrophenol (60.0 g, 288 mmol) in a mixture of ethanol (250 mL) and water (250 mL).

-

Reagent Addition: Add sodium bisulfite (251 g, 1.44 mol) to the suspension in batches.

-

Reaction Conditions: Stir the reaction mixture at 65 °C for 4 hours.

-

Work-up: Once the reaction is complete, concentrate the mixture under vacuum.

-

Extraction: Dilute the concentrated mixture with saturated aqueous sodium bicarbonate (500 mL) and extract with ethyl acetate (4 x 200 mL).

-

Purification: Wash the combined organic layers with brine and dry with anhydrous magnesium sulfate.

-

Isolation: The residue can be further purified by silica gel column chromatography using an ethyl acetate/hexane gradient to yield the final product.[1]

Method 2: Catalytic Hydrogenation [8]

-

Reaction Setup: Place a mixture of 2,4-dichloro-6-nitrophenol (10 g, 0.048 moles) and 5% palladium on carbon (0.2 g) in glacial acetic acid (250 ml) in a hydrogenation bottle.

-

Hydrogenation: Stopper the bottle under a hydrogen atmosphere of 40 psi and shake at room temperature. Replenish the hydrogen as it is consumed.

-

Completion: The reaction is complete after approximately 4.5 hours when hydrogen uptake ceases.

-

Isolation: Filter the mixture through a sintered glass funnel and remove the solvent from the filtrate under reduced pressure to yield the product.[8]

General Protocol for Melting Point Determination

The melting point of a purified sample of this compound would typically be determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the dry, crystalline solid is packed into a capillary tube.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus with a calibrated thermometer.

-

Heating: The sample is heated at a controlled rate.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from its nitro precursor.

Caption: Workflow for the synthesis of this compound.

Reactivity Profile

This compound can undergo oxidation to form reactive intermediates, which is a key aspect of its reactivity and toxicological profile.

Caption: Reactivity pathway of this compound.

References

- 1. This compound | 527-62-8 [chemicalbook.com]

- 2. This compound [drugfuture.com]

- 3. This compound | C6H5Cl2NO | CID 10699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound CAS#: 527-62-8 [m.chemicalbook.com]

- 6. cionpharma.com [cionpharma.com]

- 7. This compound manufacturers and suppliers in india [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

Spectroscopic and Synthetic Profile of 2-Amino-4,6-dichlorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet in-depth overview of the spectroscopic characteristics and synthetic pathway for the chemical intermediate, 2-Amino-4,6-dichlorophenol. Due to the limited availability of public experimental spectra, this document presents theoretical spectroscopic data based on computational simulations and established principles of NMR and IR spectroscopy. Detailed, generalized experimental protocols for obtaining such data are also provided.

Spectroscopic Data

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups within a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to the O-H, N-H, C-H, C=C, C-O, and C-Cl vibrations. The following table summarizes the predicted vibrational frequencies based on computational models.[1]

| Vibrational Mode | Assignment | Simulated Wavenumber (cm⁻¹) |

| ν(O-H) | O-H stretch | 3604 |

| νas(N-H) | Asymmetric N-H stretch | 3503 |

| νs(N-H) | Symmetric N-H stretch | 3412 |

| ν(C-H) | Aromatic C-H stretch | 3056 |

| δ(N-H) | N-H scissoring | 1567 |

| ν(C=C) | Aromatic ring stretch | 1528 |

| ν(C-O) | C-O stretch | 1230 |

| ν(C-Cl) | C-Cl stretch | 759 |

Note: These are theoretically calculated and scaled frequencies and may differ from experimental values.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to display distinct signals for the aromatic protons, as well as the protons of the amino and hydroxyl groups.[1] The chemical shifts of the -NH₂ and -OH protons can be broad and their positions may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide insights into the carbon skeleton. It is expected to show six distinct signals for the six carbon atoms of the aromatic ring, with their chemical shifts influenced by the attached hydroxyl, amino, and chloro substituents.[1]

Experimental Protocols

The following are generalized protocols for acquiring IR and NMR spectra of this compound.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation:

-

For solid samples, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

-

-

Instrument Setup:

-

The spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded.

-

-

Data Acquisition:

-

The sample is placed in the spectrometer's sample holder.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Multiple scans are usually averaged to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The background spectrum is subtracted from the sample spectrum.

-

The resulting spectrum is analyzed to identify the characteristic absorption bands.

-

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

The choice of solvent is crucial as it can influence the chemical shifts, particularly of the -OH and -NH₂ protons.

-

-

Instrument Setup:

-

The NMR tube is placed in the spectrometer.

-

The magnetic field is locked onto the deuterium signal of the solvent.

-

The magnetic field homogeneity is optimized by shimming.

-

-

¹H NMR Data Acquisition:

-

A standard single-pulse experiment is performed.

-

Key parameters such as the pulse width, acquisition time, and relaxation delay are set.

-

-

¹³C NMR Data Acquisition:

-

A proton-decoupled experiment is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

-

A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

The acquired free induction decay (FID) is Fourier transformed.

-

The resulting spectrum is phased and baseline corrected.

-

Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

-

Synthesis of this compound

The primary synthetic route to this compound involves the reduction of 2,4-dichloro-6-nitrophenol.[1] This chemo-selective reduction of the nitro group to an amino group is a critical step.

Caption: Synthetic workflow for this compound.

Experimental Workflow for Synthesis

The following diagram illustrates a typical experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for synthesis and purification.

References

The Historical Trajectory of 2-Amino-4,6-dichlorophenol: From Dye Intermediate to Pharmaceutical Precursor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This whitepaper provides a comprehensive technical overview of the historical discovery, synthesis, and multifaceted applications of 2-Amino-4,6-dichlorophenol. Initially synthesized in the mid-19th century, this chlorinated aromatic amine found its first niche as a versatile intermediate in the burgeoning synthetic dye industry. Its journey evolved significantly in the 20th century with the discovery of its crucial role as a key building block in the synthesis of the anthelmintic drug, Oxyclozanide. This guide details the scientific milestones, from its earliest reported preparation to its modern-day production and applications, offering researchers and drug development professionals a thorough understanding of its chemical significance and historical context. The document includes detailed experimental protocols for key synthetic methods, quantitative data summaries, and visualizations of chemical pathways and workflows.

Historical Context and Discovery

Initially, the primary utility of this compound was as an intermediate in the synthesis of azo dyes. The late 19th and early 20th centuries saw a rapid expansion of the synthetic dye industry, and compounds like this compound, with their reactive amino and hydroxyl groups, were valuable precursors for creating a wide spectrum of colors.

A pivotal shift in the application of this compound occurred in the mid-20th century. A 1967 patent (US3349090A) highlighted its essential role as a starting material for the synthesis of Oxyclozanide, a salicylanilide anthelmintic agent used in veterinary medicine to treat parasitic flatworm infections in livestock.[2] This discovery solidified the importance of this compound in the pharmaceutical industry.

Synthesis Methodologies

The synthesis of this compound has evolved over the past century and a half. While the precise 19th-century methods are not fully detailed in accessible literature, modern synthetic routes are well-established and optimized for yield and purity. The most common contemporary syntheses involve the reduction of a nitrophenol precursor.

Reduction of 2,4-Dichloro-6-nitrophenol

A prevalent and efficient method for the industrial production of this compound is the reduction of 2,4-dichloro-6-nitrophenol. This process can be achieved through various reducing agents and catalytic systems.

Experimental Protocol: Reduction using Sodium Bisulfite

This protocol provides a general laboratory-scale procedure for the synthesis of this compound from its nitro precursor using sodium bisulfite.

-

Materials:

-

2,4-dichloro-6-nitrophenol

-

Ethanol

-

Water

-

Sodium bisulfite

-

Saturated aqueous sodium bicarbonate

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Hexane

-

-

Procedure:

-

Suspend 2,4-dichloro-6-nitrophenol (e.g., 60.0 g, 288 mmol) in a mixture of ethanol (250 mL) and water (250 mL) in a reaction flask.

-

Add sodium bisulfite (e.g., 251 g, 1.44 mol) to the suspension in batches while stirring.

-

Heat the reaction mixture to 65 °C and maintain stirring for 4 hours.

-

Upon completion of the reaction, concentrate the mixture under vacuum.

-

Dilute the concentrated residue with saturated aqueous sodium bicarbonate (500 mL).

-

Extract the product with ethyl acetate (4 x 200 mL).

-

Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase in vacuum.

-

Purify the crude product by silica gel column chromatography using a gradient of 0-50% ethyl acetate in hexane as the eluent.

-

Collect the fractions containing the desired product and concentrate under vacuum to yield a solid.

-

Wash the solid with hexane to obtain the final product, this compound, as a colorless powder.

-

-

Quantitative Data:

-

A typical yield for this reaction is approximately 60%.

-

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |

| 2,4-dichloro-6-nitrophenol | 208.00 | 60.0 | 0.288 |

| Sodium bisulfite | 104.06 | 251 | 2.41 |

| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) |

| This compound | 178.02 | 51.3 | 30.6 (at 60% yield) |

Key Applications

The utility of this compound has spanned over a century, evolving from a foundational component in the dye industry to a critical intermediate in modern pharmaceuticals.

Intermediate in Dye Synthesis

In the late 19th and early 20th centuries, this compound was a valuable intermediate for the synthesis of azo dyes. The diazotization of its amino group, followed by coupling with various aromatic compounds (couplers), allowed for the production of a range of colored substances for textiles and other materials.

Experimental Protocol: General Azo Dye Synthesis

This protocol outlines the general two-step process for synthesizing an azo dye from an aminophenol derivative.

-

Step 1: Diazotization

-

Dissolve this compound in an acidic aqueous solution (e.g., hydrochloric acid).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a cold aqueous solution of sodium nitrite while maintaining the low temperature. This in situ generation of nitrous acid converts the primary amino group into a diazonium salt.

-

-

Step 2: Azo Coupling

-

Prepare a solution of a coupling component (e.g., a phenol or an aromatic amine) in an appropriate solvent.

-

Cool the coupling component solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring. The azo dye typically precipitates from the solution.

-

The precipitated dye can then be collected by filtration, washed, and purified, often by recrystallization.

-

Precursor for Oxyclozanide Synthesis

The most significant modern application of this compound is as a key intermediate in the production of the veterinary drug Oxyclozanide.[3] Oxyclozanide is a salicylanilide anthelmintic effective against liver flukes in cattle and sheep.

The synthesis of Oxyclozanide involves the condensation of this compound with a derivative of salicylic acid, typically 3,5,6-trichlorosalicylic acid or its acid chloride.

Conclusion

The history of this compound is a compelling narrative of chemical evolution, from its early, foundational role in the colorful world of synthetic dyes to its critical, modern-day application in veterinary medicine. Its enduring relevance underscores the long-lasting impact of fundamental organic synthesis on diverse scientific and industrial fields. This guide has provided a detailed technical overview of its historical context, synthesis, and key applications, offering valuable insights for researchers, scientists, and professionals in drug development. The provided experimental protocols and data serve as a practical resource for laboratory work and a deeper understanding of the chemistry of this important compound.

References

Biochemical and toxicological profile of 2-Amino-4,6-dichlorophenol

An In-depth Technical Guide to the Biochemical and Toxicological Profile of 2-Amino-4,6-dichlorophenol

Introduction: A Profile of a Versatile Chemical Intermediate

This compound (CAS No. 527-62-8) is a chlorinated aminophenol that serves as a crucial building block in various chemical manufacturing processes.[1][2] While not a household name, its significance lies in its role as a key intermediate, particularly in the pharmaceutical and dye industries.[1][2][3] Most notably, it is an essential precursor in the synthesis of Oxyclozanide, a salicylanilide anthelmintic agent used in veterinary medicine to treat liver fluke infections in livestock.[2] Its utility also extends to the preparation of certain azo dyes and potentially as an intermediate for pesticides.[1][4][5]

The presence of reactive functional groups—an amino group, a hydroxyl group, and two chlorine atoms on an aromatic ring—confers a versatile chemical reactivity.[1] However, this same reactivity is the foundation of its toxicological profile. Understanding the biochemical transformations this molecule undergoes within a biological system is paramount for researchers, scientists, and drug development professionals to ensure safe handling and to predict potential adverse outcomes. This guide provides a comprehensive analysis of the compound's properties, metabolic fate, and toxicological characteristics, grounded in established scientific principles and experimental evidence.

Section 1: Physicochemical Properties and Synthesis

A foundational understanding of a chemical's profile begins with its physical and chemical properties, which dictate its behavior in both laboratory and biological environments.

Key Physicochemical Data

The essential properties of this compound are summarized below, providing a snapshot of its identity and general characteristics.

| Property | Value | Reference(s) |

| CAS Number | 527-62-8 | [1][2][6][7] |

| Molecular Formula | C₆H₅Cl₂NO | [1][2][6][7] |

| Molecular Weight | 178.01 g/mol | [2][7] |

| Appearance | Off-white, light brown, or yellow to brown crystalline solid/powder. | [1][2][4][6] |

| Melting Point | 94-97 °C (decomposes around 203-205 °F). | [2][7] |

| Boiling Point | ~286.5 °C (Predicted). | [2][6] |

| Solubility | Soluble in water and organic solvents; freely soluble in benzene. | [1][2] |

| Reactivity | May be sensitive to prolonged exposure to air or light. Can react with strong oxidizers, mineral acids, or bases. | [4][6][7][8] |

Synthesis Pathway: From Nitro to Amino

The most direct and established method for synthesizing this compound is through the selective reduction of its precursor, 2,4-dichloro-6-nitrophenol.[1] This transformation is a cornerstone of aromatic chemistry, where a nitro group (-NO₂) is converted into an amino group (-NH₂).

The rationale for this pathway is strategic: the nitration of a dichlorophenol precursor correctly positions the functional groups, and the subsequent reduction is a high-yield, well-understood reaction. This can be achieved through various methods, including:

-

Catalytic Hydrogenation: This method involves reacting the nitrophenol with hydrogen gas (H₂) under pressure in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or a nickel-boron (Ni-B) amorphous alloy.[9][10][11]

-

Chemical Reduction: Agents like sodium bisulfite can also be used to effectively reduce the nitro group.[4]

The choice of method often depends on scale, cost, and desired purity. Catalytic hydrogenation is often preferred for its clean reaction profile and high efficiency.[9]

Section 2: Biochemical Profile and Metabolic Activation

The toxicity of many aromatic compounds is not inherent to the parent molecule but is instead a consequence of metabolic activation. For this compound, the evidence points towards a classic bioactivation pathway involving oxidation to a highly reactive electrophilic intermediate.

The Quinoneimine Hypothesis: A Pathway to Reactivity

The primary mechanism of toxicity for many aminophenols is their oxidation to electrophilic quinoneimines.[1] In the case of this compound, it is proposed to be metabolized into 2-amino-4,6-dichloro-1,4-benzoquinoneimine .[1] This process can be mediated by several enzyme systems, including cytochrome P450 enzymes in the liver and prostaglandin endoperoxide synthase (PGES), which is particularly relevant in the kidney.[12][13] This is often described as a co-oxidation-mediated mechanism.[1]

This quinoneimine intermediate is a potent electrophile, meaning it is highly reactive towards cellular nucleophiles. Its primary targets are the sulfhydryl groups (-SH) found in cysteine residues within proteins and in the antioxidant molecule glutathione (GSH).[12] The covalent binding of this reactive metabolite to critical cellular proteins can disrupt their function, leading to enzyme inactivation, mitochondrial dysfunction, and ultimately, cell death.[12]

The formation of glutathione conjugates is typically a detoxification pathway. However, for some aminophenols, these conjugates can be further processed in the kidney to form even more toxic species, contributing to the compound's pronounced nephrotoxicity.[14][15]

Visualizing Metabolic Activation

The following diagram illustrates the proposed metabolic activation of this compound, a critical concept for understanding its toxicological profile.

Caption: Proposed bioactivation of this compound to a reactive quinoneimine.

Section 3: Toxicological Profile

The toxicological data for this compound and its close analogue, 2-amino-4-chlorophenol, reveal a profile characterized by acute toxicity, potent organ-specific effects, and concerns regarding long-term exposure, including carcinogenicity.

Acute Toxicity

Organ-Specific Toxicity: Nephrotoxicity and Hepatotoxicity

Research has identified this compound as a potent nephrotoxicant (toxic to the kidneys) and, to a lesser extent, a hepatotoxicant (toxic to the liver), with the kidney being the more susceptible organ.[1] This aligns with the known toxicology of many aminophenols. The mechanism is directly linked to the metabolic activation described previously. The kidney's high blood flow and concentration of enzymes capable of bioactivation make it a prime target.[12] Toxicity is characterized by increased lactate dehydrogenase (LDH) release from kidney cells, a marker of cytotoxicity and cell membrane damage.[1] Studies on the related 4-amino-2,6-dichlorophenol show it induces proximal tubular necrosis, particularly in the corticomedullary region of the kidney.[16]

Genotoxicity and Mutagenicity

Genotoxicity data is primarily available for the closely related compound, 2-amino-4-chlorophenol . The evidence is considered weak and somewhat inconsistent.[17] In vitro studies have shown that it can induce chromosomal damage in Chinese hamster lung cells and cause mutations in some strains of Salmonella typhimurium (Ames test), but only in the presence of metabolic activation (S9 mix).[17] This finding is critical, as it supports the hypothesis that a metabolite, not the parent compound, is the genotoxic agent.

| Assay Type | System | Metabolic Activation (S9) | Result | Reference(s) |

| Bacterial Mutation | S. typhimurium TA100, TA1535, TA1537 | With | Positive | [17] |

| Bacterial Mutation | S. typhimurium | Without | Negative | [17] |

| Chromosomal Aberration | Chinese Hamster Lung Cells | With & Without | Positive | [17] |

Carcinogenicity

Long-term carcinogenicity bioassays have also been conducted on 2-amino-4-chlorophenol , providing valuable insight into the potential risks of chronic exposure.[18][19][20] Based on sufficient evidence in experimental animals, the International Agency for Research on Cancer (IARC) has classified 2-amino-4-chlorophenol as "possibly carcinogenic to humans (Group 2B)" .[17]

| Species | Route | Duration | Key Findings | Reference(s) |

| Male Rats | Dietary | 2 years | Clear evidence of carcinogenicity: Increased incidence of squamous cell papillomas and carcinomas of the forestomach; increased incidence of transitional cell carcinomas of the urinary bladder. | [17][19][20] |

| Female Rats | Dietary | 2 years | Some evidence of carcinogenicity: Increased incidence of squamous cell papillomas of the forestomach. | [17][19][20] |

| Male Mice | Dietary | 2 years | Some evidence of carcinogenicity: Increased incidence of squamous cell papillomas of the forestomach. | [17][18] |

| Female Mice | Dietary | 2 years | No evidence of carcinogenicity. | [18] |

The development of tumors in the forestomach of rodents, an organ not present in humans, can sometimes be of questionable relevance. However, because there is weak evidence of genotoxicity, the relevance of these findings for human health risk assessment cannot be dismissed.[17] The bladder tumors in male rats are a significant finding, suggesting a systemic carcinogenic effect.[17][20]

Section 4: Standardized Protocols for Toxicological Assessment

For drug development and safety assessment professionals, having robust, validated protocols is essential. The following sections detail standardized methodologies for evaluating the key toxicological endpoints of cytotoxicity and mutagenicity.

Protocol 1: In Vitro Cytotoxicity Assessment (LDH Release Assay)

Rationale: The lactate dehydrogenase (LDH) assay is a foundational method for assessing cytotoxicity. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity, a hallmark of necrosis.[21][22] Measuring LDH activity in the supernatant provides a quantitative measure of cell death. This protocol is designed to be a self-validating system by including appropriate positive, negative, and background controls.

Methodology:

-

Cell Seeding:

-

Seed a relevant renal cell line (e.g., human proximal tubule epithelial cells, HK-2) into a 96-well flat-bottom plate at a pre-optimized density (e.g., 1-5 x 10⁴ cells/well).

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the seeding medium from the cells and add 100 µL of the compound dilutions to the respective wells.

-

Crucially, include the following controls (in triplicate):

-

Vehicle Control (Spontaneous LDH Release): Cells treated with the same solvent used for the test compound (e.g., 0.1% DMSO).[23]

-

Maximum LDH Release (Positive Control): Untreated cells that will be lysed with a lysis buffer (provided in most commercial kits) 45-60 minutes before the end of the incubation.[22][23][24]

-

Medium Background Control: Wells containing only culture medium to measure LDH activity present in the serum.[22][24]

-

-

-

Incubation:

-

Incubate the plate for a defined exposure period (e.g., 24 hours) at 37°C, 5% CO₂.

-

-

LDH Measurement:

-

At the end of incubation, centrifuge the plate at ~250 x g for 4-5 minutes to pellet any detached cells.[22][23]

-

Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.[22][23]

-

Prepare the LDH reaction mixture (containing substrate, cofactor, and diaphorase) according to the manufacturer's protocol (e.g., Thermo Fisher Pierce LDH Kit, Promega CytoTox 96).[21][22]

-

Add 50 µL of the reaction mixture to each well containing supernatant.[22][23]

-

Incubate at room temperature for 30 minutes, protected from light.[22][23]

-

Add 50 µL of stop solution to each well to terminate the reaction.[22][23]

-

-

Data Analysis:

-

Measure the absorbance at 490 nm (primary) and 680 nm (background) using a microplate reader.[22]

-

Calculate the corrected absorbance: (Absorbance at 490nm) - (Absorbance at 680nm).

-

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

-

Caption: Step-by-step workflow for the LDH (Lactate Dehydrogenase) cytotoxicity assay.

Protocol 2: Bacterial Reverse Mutation Assay (Ames Test)

Rationale: The Ames test is a globally recognized, rapid bacterial assay used to assess the mutagenic potential of a chemical.[25][26][27] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth).[27] The test measures the ability of a chemical to cause mutations that restore the gene function, allowing the bacteria to grow on a histidine-free medium. The inclusion of a liver homogenate fraction (S9) is critical for detecting mutagens that require metabolic activation, as is suspected for this compound.[25][26]

Methodology:

-

Preparation:

-

Culture the required S. typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) overnight in a nutrient broth.[28]

-

Prepare the S9 fraction from the livers of rats induced with metabolic enzyme inducers (e.g., Aroclor 1254 or a phenobarbital/ß-naphthoflavone combination).[29] Prepare the S9 mix by combining the S9 fraction with a buffer containing necessary cofactors (e.g., G6P, NADP+).[26][28]

-

Prepare test compound dilutions, a vehicle control (e.g., DMSO), and positive controls.

-

-

Plate Incorporation Assay:

-

To a sterile tube, add in the following order:

-

2.0 mL of molten top agar (kept at 45°C).

-

0.1 mL of the overnight bacterial culture.

-

0.1 mL of the test compound dilution or control.

-

0.5 mL of S9 mix (for metabolic activation plates) OR 0.5 mL of sterile buffer (for non-activation plates).[26]

-

-

Vortex the tube gently for 3 seconds.

-

Immediately pour the entire contents onto the surface of a minimal glucose agar plate (the bottom agar).

-

Gently tilt and rotate the plate to ensure even distribution of the top agar.

-

-

Incubation:

-

Allow the top agar to solidify completely.

-

Invert the plates and incubate at 37°C for 48-72 hours.

-

-

Scoring and Data Analysis:

-

Count the number of revertant colonies on each plate.

-

A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

-

The self-validating nature of this protocol rests on the response of the controls: the vehicle control must show a low, stable number of spontaneous revertants, and the positive controls must induce a robust increase in revertants, confirming the sensitivity of the tester strains and the activity of the S9 mix.

-

Caption: General workflow for the bacterial reverse mutation Ames test.

Section 5: Safety and Handling

Given its toxicological profile, strict adherence to safety protocols when handling this compound is mandatory.

-

GHS Hazard Statements: H301 (Toxic if swallowed). May also cause skin, eye, and respiratory irritation.[7][30]

-

Personal Protective Equipment (PPE): Use of a chemical fume hood is required. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Avoid creating dust. Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.

-

Spill Response: For small spills, dampen the solid material with a solvent like toluene, then transfer to a suitable, sealed container for disposal. Do not allow the product to enter drains.[8]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15-20 minutes.[6]

-

Skin: Remove contaminated clothing and wash the affected area with soap and water.

-

Ingestion: Seek immediate medical attention. Do not induce vomiting.

-

Inhalation: Move the person to fresh air.

-

Conclusion and Future Directions

This compound is a valuable chemical intermediate whose utility is counterbalanced by significant toxicological concerns. The weight of evidence strongly suggests that its toxicity, particularly its potent nephrotoxicity, is driven by metabolic activation to an electrophilic quinoneimine intermediate. This reactive metabolite can lead to cellular dysfunction through covalent binding and oxidative stress.

Furthermore, data from the closely related 2-amino-4-chlorophenol raise concerns about potential genotoxicity and carcinogenicity, warranting a cautious approach to handling and exposure. While the IARC Group 2B classification ("possibly carcinogenic") for the analogue is based on rodent studies, it underscores the need for stringent risk management.